molecular formula C10H8N4 B14930144 {[(4-Methylpyridin-2-yl)amino]methylidene}propanedinitrile

{[(4-Methylpyridin-2-yl)amino]methylidene}propanedinitrile

Cat. No.: B14930144
M. Wt: 184.20 g/mol
InChI Key: AANQSMLMQYCRND-UHFFFAOYSA-N
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Description

1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE is a chemical compound that features a cyano group and a pyridyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE can be achieved through various methods. One common approach involves the reaction of 4-methyl-2-pyridylamine with a suitable cyano-containing reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]ETHYL CYANIDE
  • 1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]PROPYL CYANIDE

Uniqueness

1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its combination of cyano and pyridyl groups makes it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

2-[[(4-methylpyridin-2-yl)amino]methylidene]propanedinitrile

InChI

InChI=1S/C10H8N4/c1-8-2-3-13-10(4-8)14-7-9(5-11)6-12/h2-4,7H,1H3,(H,13,14)

InChI Key

AANQSMLMQYCRND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC=C(C#N)C#N

Origin of Product

United States

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